molecular formula C6H11NO B14569174 2-Ethylbut-2-enamide CAS No. 61472-76-2

2-Ethylbut-2-enamide

Cat. No.: B14569174
CAS No.: 61472-76-2
M. Wt: 113.16 g/mol
InChI Key: VAZCHDZAXOUQBU-UHFFFAOYSA-N
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Description

2-Ethylbut-2-enamide (CAS 61472-76-2) is an organic compound with the molecular formula C6H11NO and a molecular weight of 113.158 g/mol . It is a specific stereoisomer of a larger class of chemical compounds known as enamides, which feature an amide group linked to an alkene functionality . Enamides are versatile intermediates in synthetic organic chemistry, with researchers utilizing their structure for developing novel synthetic methodologies and for constructing more complex molecular architectures . The related compound N-Carbamoyl-2-ethylbut-2-enamide, also known as Ectylurea, has been identified in historical contexts as a sedative and hypnotic agent . This provides a precedent for the biological relevance of this chemical class. Contemporary scientific investigation into enamides has expanded to explore their potential as multi-target-directed ligands in medicinal chemistry research, particularly for neurodegenerative disorders . For example, recent studies highlight that enamide-based structures can exhibit potent and selective inhibition of enzymes like monoamine oxidase B (MAO-B) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) . The presence of the enamide linker is a key pharmacophore feature contributing to the binding affinity and versatility of such inhibitors . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZCHDZAXOUQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10710981
Record name 2-Ethylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10710981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61472-76-2
Record name 2-Ethylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10710981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms in Enamide Chemistry

Mechanistic Investigations of Hydrogenation Reactions

The hydrogenation of α,β-unsaturated enamides is a key transformation, typically yielding the corresponding saturated amide. The specific mechanisms can vary significantly based on the catalyst and reaction conditions employed.

Transition-Metal-Catalyzed Pathways (e.g., Cobalt, Rhodium, Ruthenium)

Transition metals are crucial for catalyzing the hydrogenation of enamides. While direct studies on 2-ethylbut-2-enamide are scarce, related systems show that catalysts based on cobalt, rhodium, and ruthenium are effective. For instance, Cp*Co(III)-catalyzed C–H activation and annulation reactions demonstrate the utility of cobalt in transforming enamide-like structures, although a reaction with (E)-N-chloro-2-methylbut-2-enamide was reported to be unsuccessful under specific conditions, highlighting the sensitivity of these reactions to substrate structure. acs.org Rhodium and ruthenium catalysts are also frequently used for such transformations, often enabling high stereoselectivity in the reduction of the double bond. acs.org The general mechanism involves the coordination of the enamide to the metal center, followed by migratory insertion of hydrogen.

Role of Solvent Effects and Ligand Design

The solvent and ligands play a critical role in modulating the reactivity and selectivity of metal-catalyzed hydrogenations. The choice of solvent can influence catalyst solubility, stability, and the rate of reaction. Ligand design is paramount for achieving high enantioselectivity in asymmetric hydrogenations. Chiral phosphine (B1218219) ligands, for example, can create a chiral environment around the metal center, directing the hydrogenation to one face of the enamide double bond. The steric and electronic properties of the ligands dictate the efficiency and selectivity of the catalytic cycle.

Mechanisms of Cyclization and Rearrangement Reactions

Enamides are excellent precursors for cyclization reactions to form N-heterocycles, a common structural motif in natural products and pharmaceuticals. beilstein-journals.org

N-Acyliminium Ion Intermediates

A prevalent pathway in enamide cyclization involves the formation of an N-acyliminium ion. Tertiary enamides can be protonated or alkylated at the α-carbon, but more commonly, they are activated by an electrophile at the β-carbon or by reaction at the amide oxygen or nitrogen. beilstein-journals.org The initial enamide can be protonated to generate an N-acyliminium ion, which is a potent electrophile. whiterose.ac.uk This intermediate is stabilized by the nitrogen atom and can be trapped by a wide range of intra- or intermolecular nucleophiles. whiterose.ac.uksci-hub.se This strategy is a powerful tool for constructing complex polycyclic systems diastereoselectively. sci-hub.se The cyclization often proceeds via a chair-like transition state to minimize steric interactions. sci-hub.se

Radical Cyclization Pathways

Radical cyclizations offer an alternative route to heterocyclic systems from enamides. These reactions can be initiated by a radical initiator and proceed via the addition of a radical to the enamide double bond. For example, visible-light-induced radical cyclization of o-iodophenylacrylamides has been used to synthesize indolin-2-ones. rsc.org This type of reaction involves the formation of a vinyl radical which then undergoes cyclization.

Pericyclic Reactions

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. ox.ac.uklibretexts.org In enamide chemistry, cycloaddition reactions are a notable class of pericyclic transformations. A key example involves the [2+2] cycloaddition between enamides and benzynes. nih.govorganic-chemistry.org This reaction leads to the formation of amido-benzocyclobutanes. organic-chemistry.org

Intramolecular Rearrangements (e.g., 1,2-Thiol Migration)

Intramolecular rearrangements involve the migration of an atom or group within a molecule. A specific example relevant to enamide synthesis is the intramolecular 1,2-thiol migration, which provides a pathway to β-phenylthio enamides. rsc.org

This transformation follows an unconventional mechanism that is initiated by an additive Pummerer reaction. The sequence involves this initial reaction, followed by the critical 1,2-thiol migration, a subsequent nucleophilic addition, and finally, a syn-elimination process to yield the final β-phenylthio enamide product. rsc.org This method is noted for its efficiency and high regio- and stereoselectivity. rsc.org Other rearrangements, such as the Stevens and Sommelet-Hauser rearrangements, are known for ammonium (B1175870) ylides and can be relevant in related nitrogen-containing systems. ucl.ac.uk

Mechanistic Aspects of Functionalization Reactions

The functionalization of the enamide scaffold can be achieved through various catalytic systems, each with distinct mechanistic underpinnings.

Oxidative Desaturation Mechanisms

The direct synthesis of enamides from their corresponding saturated amides via oxidative desaturation is a highly desirable transformation. rsc.orgnih.govrsc.org While desaturation of amides often occurs on the acyl side due to enolate chemistry, methods for regioselective N-α,β-desaturation have been developed. rsc.orgrsc.orgnih.gov

An iron-assisted regioselective oxidative desaturation provides an efficient route to enamides. rsc.orgrsc.org Mechanistic studies, including radical-trapping experiments using TEMPO or BHT, suggest that a radical process is involved, as the reaction is inhibited in the presence of these scavengers. rsc.org This approach demonstrates broad substrate tolerance, accommodating various aroyl and alkanoyl amides. rsc.org

Table 1: Mechanistic Insights into Oxidative Desaturation of Amides

MethodCatalyst/ReagentKey Mechanistic FeatureOutcomeSource(s)
Fe-assisted DesaturationIron catalystInvolves a radical process, inhibited by TEMPO.Regioselective N-α,β-desaturation to form enamides. rsc.orgrsc.org
Two-Step OxidationN/AInitial oxidation to N-α-methoxyl amides followed by methanol (B129727) elimination.Formation of enamide product. rsc.org
Photoinduced Pd-CatalysisPalladium catalyst, visible lightGeneration of a hybrid aryl Pd-radical species and a HAT process.Direct desaturation of amides. rsc.org

Photoredox-Catalyzed Mechanisms (Single Electron Transfer Processes)

Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive species under mild conditions, enabling various transformations of enamides. beilstein-journals.org These reactions typically operate via a Single Electron Transfer (SET) mechanism. nih.govchemrxiv.org

A general mechanism for the photoredox-catalyzed functionalization of enamides begins with the excitation of a photocatalyst, such as an iridium or ruthenium complex, by visible light. nih.govrsc.org The excited photocatalyst then engages in a SET event. For example, in decarboxylative alkylation, the excited photocatalyst transfers an electron to an N-hydroxyphthalimide (NHP) ester, generating a radical anion. nih.govrsc.org This intermediate undergoes decarboxylation to produce an alkyl radical. nih.govrsc.org The alkyl radical then adds to the β-position of the enamide, forming a new radical intermediate. This intermediate is subsequently oxidized by the photocatalyst ground state or another oxidant in the system, regenerating the catalyst and yielding the functionalized enamide product. nih.gov The viability of a radical mechanism is supported by radical-trapping experiments and the use of radical clock substrates. nih.govrsc.org This strategy has been applied to the stereoselective β-C(sp²)–H alkylation of enamides and the cross-coupling with bromodifluoro compounds. nih.govfigshare.com

Table 2: Key Features of Photoredox-Catalyzed Enamide Functionalization

Reaction TypePhotocatalystRadical PrecursorKey Mechanistic StepSource(s)
Decarboxylative Alkylation[fac-Ir(ppy)3]N-hydroxyphthalimide (NHP) estersSET between excited photocatalyst and NHP ester to generate an alkyl radical. nih.govrsc.org
Cross-CouplingRu(bpy)3Cl2Bromodifluoro compoundsGeneration of a difluoroalkyl radical via a radical/SET mechanism. figshare.com
Hydroamination of YnamidesOrganic photocatalyst (e.g., Mes-Acr)Ynamide itselfSingle-electron oxidation of the ynamide to an alkyne radical cation. chemrxiv.org
Aerobic Oxidative CarbonylationRu(bpy)3Cl2 / Pd(OAc)2EnamideDual catalysis involving photoredox and palladium catalysis. beilstein-journals.org

Palladium-Catalyzed C-C Bond Formation Mechanisms

Palladium catalysis is a cornerstone of C-C bond formation in organic synthesis, and its application to enamide chemistry is extensive. acs.org These reactions often proceed through either a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. nih.govbeilstein-journals.org

A common mechanistic pathway begins with the coordination of the palladium catalyst to the enamide. beilstein-journals.org In many cases, a directing group on the enamide facilitates a C-H activation step to form a cyclopalladated intermediate. nih.gov For reactions following a Pd(II)/Pd(IV) cycle, this palladacycle undergoes a two-electron oxidation by an external oxidant (e.g., Selectfluor) to generate a Pd(IV) species. beilstein-journals.orgresearchgate.net The final C-C bond is then formed via reductive elimination from the Pd(IV) center, releasing the product and regenerating the active Pd(II) catalyst. nih.govbeilstein-journals.org

Alternatively, in a Pd(0)/Pd(II) cycle, such as in Heck-type reactions, an oxidative addition of an aryl or vinyl halide to a Pd(0) species occurs first. This is followed by coordination and insertion of the enamide double bond into the Pd-C bond. A final β-hydride elimination step furnishes the coupled product and regenerates the Pd(0) catalyst. nih.gov Dual catalytic systems combining palladium with photoredox catalysis have also been developed, where the photocatalyst can facilitate the reoxidation of Pd(0) to Pd(II), allowing the reaction to proceed under milder conditions. beilstein-journals.org

Reactivity and Chemical Transformations of 2 Ethylbut 2 Enamide Derivatives

Nucleophilic Reactivity of the Enamide Moiety

The enamide functional group, a key feature of 2-Ethylbut-2-enamide, exhibits notable nucleophilic characteristics. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the double bond, increasing its electron density and making it susceptible to attack by electrophiles. However, this nucleophilicity is tempered by the electron-withdrawing effect of the adjacent carbonyl group, rendering enamides more stable and less reactive than their enamine counterparts. beilstein-journals.org This balance of reactivity allows for controlled reactions and makes enamides valuable in the synthesis of nitrogen-containing compounds. beilstein-journals.org

Reactions with Electrophiles

The increased electron density of the enamide double bond facilitates reactions with a variety of electrophiles. beilstein-journals.org Enamides can participate in reactions such as Michael additions and Mannich-type reactions. uiowa.edu For instance, the α,β-unsaturated system of similar enamides can undergo conjugate additions with various nucleophiles. vulcanchem.com The reactivity can be further tuned by the substituents on the nitrogen atom and the double bond.

A common synthetic route to produce enamides involves the electrophilic activation of amides followed by dehydrogenation. vulcanchem.com This process underscores the inherent nucleophilic character of the precursor amide that is transformed into the enamide.

Umpolung Reactivity Strategies

While enamides are typically nucleophilic at the β-carbon, strategies have been developed to reverse this inherent polarity, a concept known as "umpolung." rsc.org This approach allows the enamide to react as an electrophile at the β-position. One strategy involves the conversion of the enamide into a more electrophilic species. For example, iodo-enamides have been developed to act as nucleophiles in metal-catalyzed cross-coupling reactions, where the electron-poor nature of the iodo-enamide facilitates oxidative addition. epfl.ch This umpolung reactivity expands the synthetic utility of enamides, enabling the formation of carbon-carbon and carbon-heteroatom bonds that would not be possible through their conventional nucleophilic reactivity.

Electrophilic Activation and Reactions

The enamide moiety can be activated by electrophiles, leading to a variety of chemical transformations. This activation often involves the initial interaction of an electrophile with the electron-rich double bond or the carbonyl oxygen. For example, in the presence of a palladium(II) catalyst, the unsaturated carbon-carbon bond can be activated towards intramolecular attack by a nucleophile, leading to the formation of heterocyclic structures. mdpi.com

Furthermore, electrophilic activation is a key step in the synthesis of enamides from saturated amides. Reagents like triflic anhydride (B1165640) (Tf₂O) can react with the amide to form an iminium triflate, which acidifies the α-proton. Subsequent deprotonation and elimination yield the enamide. vulcanchem.com This process highlights the ability of the amide to be activated towards forming the enamide double bond.

Cycloaddition Reactions

Enamides, including derivatives of this compound, are valuable partners in various cycloaddition reactions, serving as either the 2π or 4π component to construct cyclic systems. beilstein-journals.org These reactions are powerful tools for the synthesis of complex carbo- and heterocyclic scaffolds. numberanalytics.com

[4+2] Cycloadditions

In [4+2] cycloadditions, also known as Diels-Alder reactions, enamides typically function as dienophiles (the 2π component). vulcanchem.comvulcanchem.com Their reactivity in these reactions allows for the formation of six-membered rings, which are common motifs in natural products and pharmaceuticals. mdpi.com For example, N-ethyl-N-methylprop-2-enamide, a related enamide, reacts with cyclopentadiene (B3395910) to form bicyclic lactams. vulcanchem.com The stereoselectivity of these reactions is a key feature, often leading to the formation of multiple stereocenters in a single step. numberanalytics.com

A tandem reaction sequence involving a benzyne-[2+2] cycloaddition with an enamide can lead to an intramolecular N-tethered [4+2] cycloaddition, rapidly assembling complex nitrogen heterocycles. organic-chemistry.orgnih.gov

ReactantsReaction TypeProductReference
Enamide and DieneDiels-AlderCyclohexene derivative numberanalytics.com
N-ethyl-N-methylprop-2-enamide and CyclopentadieneDiels-AlderBicyclic lactam vulcanchem.com
Enamide and BenzyneTandem [2+2] and [4+2]Aza-tricycle/Aza-tetracycle organic-chemistry.orgnih.gov

[2+2] Cycloadditions

Enamides can also participate in [2+2] cycloaddition reactions, where they react with another 2π system, such as an alkene or a ketene, to form four-membered rings. numberanalytics.com These reactions are often promoted photochemically or by a transition metal catalyst. Gold-catalyzed intermolecular [2+2+2] cycloadditions involving allenamides, alkenes (including enamides), and aldehydes have been developed to synthesize tetrahydropyrans. rsc.org

A notable example is the enamide-benzyne-[2+2] cycloaddition, which forms an amido-benzocyclobutane intermediate. This intermediate can then undergo a pericyclic ring-opening to generate an amido-o-quinonedimethide, which can participate in further reactions. organic-chemistry.org

ReactantsReaction TypeProductReference
Enamide and Alkene[2+2] CycloadditionCyclobutane derivative numberanalytics.com
Enamide and Benzyne[2+2] CycloadditionAmido-benzocyclobutane organic-chemistry.org
Allenamide, Enamide, and AldehydeGold-catalyzed [2+2+2] CycloadditionTetrahydropyran rsc.org

Regioselective and Stereoselective Functionalizations

The ability to control the region and three-dimensional orientation of new chemical bonds is a cornerstone of modern synthetic chemistry. For derivatives of this compound, significant progress has been made in developing methods for regioselective and stereoselective functionalizations at various positions of the molecule.

The α-position of enamide derivatives is a key site for introducing new functional groups. Palladium-catalyzed α-functionalization represents a significant strategy in this context. researchgate.netscilit.com These reactions leverage the ability of palladium catalysts to activate the enamide system and facilitate the coupling of various reaction partners at the α-carbon. While detailed examples specifically for this compound are not extensively documented in the provided results, the general principles of enamide chemistry suggest its applicability.

Furthermore, the development of methods for the α-functionalization of α,β-unsaturated amides has been a subject of interest. For instance, palladium-catalyzed α-olefinic C-H functionalization of α,β-unsaturated olefins with tert-butyl isocyanide has been shown to produce highly cis-stereoselective 4-imino-β-lactams. snnu.edu.cn This approach, using air as the oxidant, demonstrates the potential for direct C-H activation at the α-position. snnu.edu.cn

The direct functionalization of the β-vinylic C(sp²)–H bond in enamides has become an area of intense research, offering an atom-economical route to substituted enamides. researchgate.net These reactions avoid the need for pre-functionalized substrates, aligning with the principles of green chemistry.

Ruthenium-catalyzed β-functionalization has emerged as a powerful tool for this purpose. researchgate.netscilit.com These catalysts can selectively activate the β-C-H bond, enabling the introduction of various substituents. Visible-light photoredox catalysis has also been successfully employed for the β-C(sp²)–H functionalization of enamides. ntu.edu.sg This method utilizes light energy to generate radical intermediates that can then react at the β-position. ntu.edu.sg For example, photoredox-catalyzed β-C(sp²)–H trifluoroethylation of enamides with 2,2,2-trifluoroethyl iodide provides a direct route to β-trifluoroethylated enamides with excellent regioselectivity and stereoselectivity. ntu.edu.sg

A variety of directing groups can be employed to control the regioselectivity of these reactions. For instance, the 8-aminoquinoline (B160924) group has been used to direct the arylation of unsubstituted acrylamide (B121943) to the β-position, leading to the selective synthesis of Z-olefins. rsc.org

Catalyst/ReagentFunctional Group IntroducedSelectivityReference
Ruthenium complexesVariousRegioselective scilit.com, researchgate.net
Visible-light photocatalystTrifluoroethylRegio- and Stereoselective ntu.edu.sg
Palladium(II) acetate (B1210297)/AgFArylZ-selective rsc.org

Vicinal difunctionalization involves the simultaneous or sequential addition of two different functional groups across the double bond of the enamide. wikipedia.orgorganicreactions.org This powerful strategy allows for the rapid construction of complex and densely functionalized molecules from simple starting materials. researchgate.net The general mechanism involves the nucleophilic addition to the β-position of the α,β-unsaturated system, forming an enolate intermediate, which is then trapped by an electrophile at the α-position. wikipedia.org

Several approaches to the vicinal difunctionalization of enamides have been developed:

Ionic Vicinal Difunctionalization: This involves the sequential reaction with a nucleophile and an electrophile. scilit.com Platinum-catalyzed methods have also been reported for this type of transformation. scilit.com

Radical Vicinal Difunctionalization: This approach utilizes radical intermediates to add across the double bond. scilit.com

Oxidative Vicinal Difunctionalization: In this method, the difunctionalization is accompanied by an oxidation of the substrate. scilit.com

Electrochemical Methods: A regioselective electrochemical oxytrifluoromethylation of endocyclic enamides has been reported, utilizing the Langlois' reagent. This method allows for the introduction of a trifluoromethyl group and an oxygen-containing nucleophile across the double bond. researchgate.net

A significant challenge in these reactions is the stability of the intermediate iminium ion, which can be prone to hydrolysis or oligomerization. researchgate.net

The introduction of alkyl and aryl groups is fundamental in modifying the structure and properties of organic molecules.

Alkylation: Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a well-established method for forming C-C bonds and can be applied to create acyclic tetrasubstituted stereocenters. thieme-connect.de While the provided information focuses on general Pd-AAA, the principles can be extended to enamide substrates. The reaction of dicarbamoylzincs with aldehydes, mediated by MgCl₂, can produce α-hydroxyamides. uni-muenchen.de

Arylation: The arylation of enamides can be achieved through various catalytic systems. Ruthenium(II)-phosphine complexes have been used for the regio- and stereoselective arylation of 2-vinylpyridines with aryl bromides, resulting in β-arylated (Z)-2-alkenylpyridines. snnu.edu.cn A general procedure for the stereoselective arylation of N-(quinolin-8-yl)acrylamide involves a palladium(II) acetate catalyst with silver fluoride (B91410) as an additive. rsc.org Visible-light photoredox catalysis has also been shown to facilitate the hydroarylation of enamides. uiowa.edu

ReactionCatalyst/ReagentsProduct TypeReference
AlkylationPd complexesAcyclic tetrasubstituted stereocenters thieme-connect.de
AlkylationDicarbamoylzincs/MgCl₂α-hydroxyamides uni-muenchen.de
ArylationRu(II)-phosphine complexesβ-arylated (Z)-2-alkenylpyridines snnu.edu.cn
ArylationPd(OAc)₂/AgFβ-arylated Z-olefins rsc.org
HydroarylationVisible-light photocatalystHydroarylated enamides uiowa.edu

The introduction of halogen atoms and trifluoromethyl groups can significantly alter the biological activity of a molecule.

Halogenation: While specific examples for this compound are not provided, copper-catalyzed alkoxylation/halogenation sequences of alkynyl ureas and secondary amides have been developed to produce haloalkylidene-substituted heterocycles. uninsubria.it

Trifluoromethylation: The trifluoromethyl group is a key pharmacophore. Mechanochemical methods using the Togni II reagent and piezoelectric materials have been developed for the direct C(sp²)–H trifluoromethylation of enamide derivatives, proceeding in high yields and with complete stereoselectivity. rsc.org Photoredox catalysis has also been employed for the difluoromethylation and trifluoroethylation of enamides. ntu.edu.sg An electrochemical approach for the oxytrifluoromethylation of enamides has also been reported. researchgate.net

ReactionReagent/CatalystKey FeaturesReference
HalogenationCopper catalystAlkoxylation/halogenation sequence uninsubria.it
TrifluoromethylationTogni II reagent/piezoelectric materialsMechanochemical, stereoselective rsc.org
DifluoromethylationPhotoredox catalystVisible-light induced ntu.edu.sg
OxytrifluoromethylationLanglois' reagent/electrochemicalRegioselective researchgate.net

Borylation reactions introduce a boryl group, which can be further functionalized, making it a versatile transformation. Copper(II)-catalyzed β-borylation of alkynoates and alkynamides has been achieved in aqueous media, demonstrating high chemo-, regio-, and stereoselectivity. nsf.gov This method provides access to (Z)-β-boryl enoates and enamides. The use of Lewis acidic boranes like B(C₆F₅)₃ can also activate unsaturated systems, including enamides, towards various transformations. cardiff.ac.uk The borylation of aryl halides can be catalyzed by palladium complexes in water, sometimes with the aid of surfactants. thieme-connect.de

Catalyst/ReagentSubstrateProductKey FeaturesReference
Copper(II)Alkynoates/Alkynamides(Z)-β-boryl enoates/enamidesAqueous media, open to air nsf.gov
B(C₆F₅)₃2-enamideLewis acid adductMetal-free activation cardiff.ac.uk
Palladium(0)Aryl halidesArylboronic acids/estersAqueous media thieme-connect.de

Computational and Theoretical Studies on 2 Ethylbut 2 Enamide and Enamide Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving enamides. researchgate.netacs.org By calculating the energies of reactants, transition states, and products, researchers can map out potential energy surfaces and identify the most favorable reaction pathways.

For instance, in the context of transition metal-catalyzed reactions, DFT studies have been crucial in understanding the hydrogenation of enamides. Investigations into cobalt-catalyzed asymmetric hydrogenation reveal multiple possible mechanistic pathways, including a direct Co(0)/Co(II) redox path, a metathesis pathway, and a non-redox Co(II) mechanism involving an aza-metallacycle. princeton.edu DFT calculations on model enamide substrates show that the operative mechanism can be highly dependent on the enamide's specific structure. princeton.edu For some enamides, a classic redox mechanism involving oxidative hydride transfer is identified as the rate- and selectivity-determining step, with a computed barrier of approximately 25-27 kcal/mol. princeton.edu

DFT is also applied to understand cycloaddition reactions. In the Povarov reaction, which involves an enamide reacting with an imine, DFT calculations can model the cycloaddition with both the free imine and a Lewis acid-complexed imine to determine the favorability of different pathways. Similarly, in 1,3-dipolar cycloadditions of diazoalkanes with enamides, DFT has shown that a stepwise pathway through a zwitterionic intermediate can be significantly lower in energy than a concerted pathway, challenging previous assumptions based on Frontier Molecular Orbital (FMO) theory alone.

Furthermore, DFT calculations have been used to study elimination reactions that form enamides from saturated amides. A two-step mechanism involving the migration of a hydride or methyl anion followed by proton abstraction has been proposed based on DFT studies of lanthanum and cerium amide complexes. researchgate.net These examples underscore the power of DFT to provide detailed, step-by-step descriptions of reaction mechanisms at the molecular level.

Quantum Chemical Calculations for Stereoselectivity Prediction

Predicting and explaining the origin of stereoselectivity in asymmetric reactions is a major focus of computational chemistry. For reactions involving enamides, quantum chemical calculations, particularly DFT, are used to model the transition states leading to different stereoisomers. The energy difference between these diastereomeric transition states allows for a quantitative prediction of the enantiomeric or diastereomeric excess.

In the asymmetric hydrogenation of prochiral enamides catalyzed by chiral cobalt or rhodium complexes, DFT calculations have successfully rationalized the observed stereoselectivities. princeton.edu The models show that the chiral ligand creates a specific steric and electronic environment that favors the binding of one prochiral face of the enamide to the metal center. The subsequent, rate-determining hydride transfer step then proceeds through a lower energy transition state for the major enantiomer. For example, in a cobalt-catalyzed hydrogenation, the difference in activation barriers for the formation of (S) and (R) products can be calculated to predict the enantiomeric excess (e.e.). princeton.edu

Stereoselectivity in photoredox-catalyzed alkylations of enamides has also been rationalized using computational analysis. The observed high E-selectivity in the formation of the alkylated product is explained by analyzing the conformations of the key iminium ion intermediate. A conformer that minimizes allylic strain between the substituents is sterically favored, leading to the preferential formation of the E-configured enamide. rsc.org

These computational approaches are not limited to metal-catalyzed reactions. In organocatalyzed reactions, such as the Nazarov cyclization activated by a chiral diamine, quantum chemical calculations have identified that the catalyst forms a six-membered ring with the substrate, which favors a specific helicity in the electrocyclization transition state, thereby controlling the stereochemical outcome.

Table 1: Representative Calculated Energy Barriers in Enamide Reactions

Reaction Type Catalyst System / Method Substrate Type Calculated Parameter Value (kcal/mol) Predicted Outcome
Asymmetric Hydrogenation (PhBPE)Co Acyclic Enamide (MAA) ΔG‡ (pro-S TS) 25.2 Favors S-product
Asymmetric Hydrogenation (PhBPE)Co Acyclic Enamide (DHL) ΔG‡ (pro-S TS) 27.4 Favors S-product
Radical Alkylation Ir(ppy)3 / Photoredox General Enamide Conformational Strain (TS) - Favors E-isomer

Note: Data is based on model systems and not specifically on 2-Ethylbut-2-enamide. MAA = Methyl 2-acetamidoacrylate, DHL = Dehydrolevetiracetam. Data sourced from computational studies on related enamide systems. princeton.edursc.org

Conformational Analysis and Energetics

The reactivity and selectivity of enamides are intrinsically linked to their conformational preferences and the energy barriers to rotation around key single bonds. Computational methods are extensively used to study the complex conformational landscape of these molecules.

For a molecule like this compound, which is a tertiary enamide, restricted rotation can occur around both the N-C(O) amide bond and the N-C(alkenyl) bond. acs.org This can lead to the existence of multiple stable conformers, such as (E)- and (Z)-amide rotamers and (P)- and (M)-enamide rotamers (atropisomers). acs.org

Computational studies on N,N-dialkyl substituted amides have shown that the energy difference between conformers can be small, leading to a dynamic equilibrium in solution. mdpi.com DFT calculations can predict the relative energies of these conformers and the transition state barriers for their interconversion. For some axially chiral enamides, the barrier to rotation around the N-alkenyl bond can be significant, with calculated values (ΔG‡) as high as 25-29 kcal/mol, indicating that these conformers can be stable at room temperature. acs.org The magnitude of this barrier is influenced by the steric bulk of the substituents on the nitrogen and the vinyl group. acs.org

The planarity of the amide fragment and the steric interactions between the substituents are major factors determining the preferred conformation. mdpi.com For instance, in acyclic enamides, an E-configuration is often favored to reduce steric hindrance between the carbonyl oxygen and other substituents. rsc.org

Table 2: Calculated Rotational Barriers for Model Enamide Systems

Compound Type Bond of Rotation Computational Method Calculated Barrier (ΔG‡, kcal/mol)
Axially Chiral Enamide (N-aryl, N-acyl) N-C(alkenyl) DFT (mPW1PW91) 25.6 - 29.3

Note: These values are for representative enamide systems and illustrate the typical energy scales involved. Data sourced from computational studies on related systems. acs.org

Molecular Orbital Theory Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

In enamides like this compound, the nitrogen lone pair is in conjugation with the C=C double bond, significantly raising the energy of the HOMO. This makes the enamide an excellent nucleophile, with the HOMO density typically highest at the β-carbon. This explains the susceptibility of enamides to attack by a wide range of electrophiles at this position.

However, FMO theory alone can sometimes be an oversimplification. DFT calculations have revealed cases where reactivity is not controlled by the HOMO-LUMO interaction as traditionally conceived. For example, in the 1,3-dipolar cycloaddition between diazoacetates and enamides, it was shown that the reaction proceeds via the enamine's HOMO interacting with the LUMO of the diazo compound's N=N π-system, rather than the LUMO+1 of the heteropropargyl fragment, leading to a stepwise mechanism. This highlights the importance of combining FMO concepts with more detailed quantum chemical calculations to gain a complete picture of reactivity.

Solvation Models in Computational Studies

The solvent environment can have a profound impact on reaction rates and selectivities. Computational studies must account for these effects to provide accurate predictions. This is typically done using either implicit or explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. researchgate.netprinceton.edu This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For example, DFT calculations using the IEF-PCM model have been employed to study the stereoselectivity of Nazarov cyclizations in acetonitrile.

In many cases, particularly those involving hydrogen bonding or specific solvent-solute interactions, an explicit solvation model is necessary. This involves including one or more solvent molecules directly in the quantum mechanical calculation. Studies on the cobalt-catalyzed hydrogenation of enamides have shown that including an explicit methanol (B129727) molecule hydrogen-bonded to the enamide substrate is crucial. princeton.edu These explicit solvent models can significantly lower calculated activation barriers and lead to computed enantiomeric excesses that are in much better agreement with experimental results. princeton.edu The inclusion of explicit solvent molecules was found to be critical for the proper estimation of enantiomeric excesses in these systems, demonstrating a direct role of the protic solvent in stabilizing the key transition states. princeton.edu

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile
Dehydrolevetiracetam (DHL)
Diazoacetate
Iminium ion
Methanol
Methyl 2-acetamidoacrylate (MAA)

Applications of 2 Ethylbut 2 Enamide and Enamide Derivatives in Advanced Organic Synthesis

Synthesis of Complex Nitrogen-Containing Scaffolds

The amphiphilic nature of enamides, possessing both a nucleophilic β-carbon and a latent electrophilic α-position, allows them to participate in diverse and powerful transformations for the construction of complex nitrogen-containing frameworks. mdpi.comresearchgate.net They are recognized as stable and accessible precursors for introducing amide functionalities into various molecular architectures. Tandem reactions and annulations involving enamides have been designed to efficiently access a multitude of nitrogen-containing scaffolds. mdpi.comacs.org

Heterocyclic Compound Synthesis

Enamides are pivotal intermediates in the synthesis of a wide variety of heterocyclic compounds. acs.org Their ability to undergo cyclization reactions provides efficient pathways to N-heterocycles, which are core structural motifs in numerous biologically active compounds. mdpi.comnih.govacs.orgrsc.org The reactivity of enamides can be harnessed in cycloadditions and other cyclization strategies to build these complex ring systems. researchgate.net

One notable application is the diastereoselective synthesis of isoindolo[2,1-a]quinolin-11(5H)-ones. This method utilizes a Lewis-acid mediated reaction between N-aryl-acylimines and enamides to construct fused heterocyclic scaffolds with three contiguous stereogenic centers in good to high yields. google.com Another innovative approach employs α-boryl enamides, which can be converted to α-halo aldehydes and subsequently undergo regioselective annulation to form borylated thiazoles or participate in palladium-catalyzed cyclizations to yield versatile isoindolones, which are precursors to polycyclic scaffolds. google.com Furthermore, the enamide moiety is a key component in photocyclization reactions, which have been applied to the synthesis of complex alkaloids like yohimbine. nih.gov

Chiral Amine Derivatives

The synthesis of chiral amines is a significant area of organic chemistry, as these motifs are ubiquitous in pharmaceuticals and natural products. acs.orgorganic-chemistry.org Enamides have proven to be excellent substrates for the stereoselective synthesis of chiral amine derivatives. Asymmetric hydrogenation of enamides is a well-established and powerful method for producing chiral amines and amino acids. researchgate.net

More advanced strategies include the use of enamides and dienamides in phosphoric acid-catalyzed enantioselective cycloadditions, which provide a direct route to valuable chiral substituted cyclic amines with high enantiocontrol. acs.org Additionally, a nickel-catalyzed asymmetric reductive hydroalkylation has been developed to convert enamides and enecarbamates into α-branched chiral amines. organic-chemistry.orgresearchgate.net This method is notable for its mild conditions, high functional group tolerance, and its ability to couple a wide range of enamides with both activated and non-activated alkyl halides in high regio- and enantioselectivity. researchgate.net These modern catalytic methods represent a significant advancement in the modular and efficient synthesis of enantiomerically enriched amines. organic-chemistry.orgresearchgate.net

Strategies for Total Synthesis of Natural Products

The enamide functional group is not only a versatile synthetic intermediate but is also a recurring motif in a variety of biologically active natural products. mdpi.comacs.orgbldpharm.com Consequently, developing synthetic strategies that leverage enamide chemistry is crucial for the total synthesis of these complex molecules. Enamide cyclizations, in particular, have become a powerful tool, enabling the concise and efficient construction of natural product scaffolds. mdpi.comnih.govresearchgate.netacs.org

Alkaloid Synthesis

Enamide cyclization reactions have garnered considerable attention for their effectiveness in the total synthesis of alkaloids. mdpi.comnih.govresearchgate.netacs.org These reactions, which can include enamide-alkyne cycloisomerizations, [n+m] cycloadditions, and polycyclizations, provide access to the core N-heterocyclic structures of many alkaloids. mdpi.comnih.govacs.org

For example, aza-Prins cyclizations of enamides have been successfully applied in the total synthesis of the Lycopodium alkaloids (—)-dihydrolycopodine and (—)-lycopodine. nih.gov A divergent synthetic route based on enamide cyclization also led to the collective total synthesis of a series of fawcettimine-type Lycopodium alkaloids. mdpi.comnih.gov Another key example is the total synthesis of (+)-fawcettidine, which was achieved using a platinum(II)-catalyzed annulation of a highly functionalized bicyclic enamide. ontosight.ai Furthermore, a [2+3] annulation strategy involving enamides has been pivotal in the divergent total synthesis of Cephalotaxus alkaloids, including cephalotaxine. nih.govacs.org

Table 1: Examples of Alkaloids Synthesized Using Enamide-Based Strategies
AlkaloidKey Enamide-Based StrategyReference(s)
(-)-DihydrolycopodineAza-Prins Cyclization nih.gov
(-)-LycopodineAza-Prins Cyclization nih.gov
Fawcettimine-type AlkaloidsDivergent Enamide Cyclization mdpi.comnih.gov
(+)-FawcettidinePlatinum(II)-Catalyzed Annulation ontosight.ai
Cephalotaxus Alkaloids[2+3] Annulation nih.govacs.org
YohimbineEnamide Photocyclization nih.gov

Other Enamide-Containing Natural Products

Beyond alkaloids, enamides are key structural features in a diverse range of natural products with significant biological activities, including antifungal and cytotoxic properties. bldpharm.com Methodologies for the stereoselective synthesis of enamides have been critical in accessing these molecules.

A notable example is the crocacin (B1247475) family of natural products. The total syntheses of (+)-crocacin C and the more potent (+)-crocacin D were accomplished using strategies centered on the formation of the enamide moiety. bldpharm.com Synthetic efforts have also targeted the marine natural products coscinamides and chondriamides, which contain a rare indolic cis-enamide fragment, using an alkyne hydroamidation methodology. Another prominent family is the benzolactone enamides, such as salicylihalamide A. Synthetic strategies towards this molecule and its analogues have utilized ring-closing metathesis to form the macrolactone core, followed by the installation or modification of the enamide side chain. The development of stereoselective procedures for enamide synthesis has been crucial for advancing the synthesis of these complex natural products. acs.org

Role in Materials Science Research

While the primary application of enamides has been in organic synthesis, their unique chemical properties are finding increasing use in materials science. Enamide derivatives are being explored as monomers for novel polymers and as key components in functional materials. google.com

One significant application is in the synthesis of molecularly imprinted polymers (MIPs). N-(2-arylethyl)-2-methylprop-2-enamides, for instance, have been synthesized to serve as functionalized templates for creating MIPs. mdpi.com In this semi-covalent approach, the enamide contains a fragment of a template molecule covalently bound to a polymerizable unit. mdpi.com After polymerization, the template fragment is cleaved, leaving behind a cavity with high selectivity for the target molecule. mdpi.com This technique is valuable for creating materials for selective separation and sensing.

Table 2: Synthesis of N-(2-arylethyl)-2-methylprop-2-enamide Derivatives for MIPs
Starting AmineResulting Enamide ProductYield (%)
4-Fluoro-2-phenylethanamineN-(2-(4-Fluorophenyl)ethyl)-2-methylprop-2-enamide89
4-Chloro-2-phenylethanamineN-(2-(4-Chlorophenyl)ethyl)-2-methylprop-2-enamide91
2,4-Dichloro-2-phenylethanamineN-(2-(2,4-Dichlorophenyl)ethyl)-2-methylprop-2-enamide88
4-Bromo-2-phenylethanamineN-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide93
4-Methoxy-2-phenylethanamineN-(2-(4-Methoxyphenyl)ethyl)-2-methylprop-2-enamide92
3,4-Dimethoxy-2-phenylethanamineN-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methylprop-2-enamide90
(Data sourced from MDPI) mdpi.com

Furthermore, certain enamide derivatives are being investigated for applications in electronics and biomedicine. Anthracene-based enamides, for example, can function as semiconductors due to their π-conjugated systems, which facilitate charge transport. In the biomedical field, the biocompatibility and biological activity of some enamides make them attractive for creating advanced materials. Research has shown that some enamide-containing materials possess good antibacterial properties and biocompatibility, suggesting their potential use in applications such as wound dressings. ontosight.ai The related acrylamide (B121943) monomers are well-known for their use in creating hydrogels for tissue engineering and drug delivery, indicating a promising avenue for analogous enamide-based materials. The versatility of the enamide functional group positions it as a privileged building block for the future development of sophisticated and functional materials. acs.org

Precursors for Specialized Organic Materials

The unique structural and reactive properties of enamides position them as key precursors in the synthesis of specialized organic materials. Their ability to undergo a variety of chemical transformations allows for the construction of complex molecular architectures with tailored functions.

Enamide derivatives are recognized as adaptable synthons for creating nitrogen-containing heterocycles and chiral amines. researchgate.net These structures form the core of many functional materials and bioactive molecules. The stability of the enamide group, conferred by the electron-withdrawing acyl group on the nitrogen, allows for controlled reactions and functionalization, which is crucial when building complex material precursors. researchgate.net For instance, research on related but-2-enamide (B7942871) structures has demonstrated their utility. Homocysteine thiolactone but-2-enamide has been synthesized and identified as a building block for creating functional polymers like polyurethanes. doi.org This highlights the potential of the but-2-enamide scaffold, shared by 2-Ethylbut-2-enamide, in polymer science.

Furthermore, enamides serve as intermediates in the synthesis of polyfunctional molecules that can be used to construct bicyclic and polycyclic systems. scirp.orgscirp.org The reactivity of the enamide core enables its participation in cyclization reactions, providing access to diverse N-heterocycles that are pivotal motifs in materials science and medicinal chemistry. researchgate.net The derivative N-(aminocarbonyl)-2-ethyl-2-butenamide, for example, is noted for its potential as an intermediate in synthetic organic chemistry due to its capacity to engage in reactions like nucleophilic substitutions and condensations. cymitquimica.com

Industrial Significance in Chemical Manufacturing

In the chemical and pharmaceutical industries, the efficiency, scalability, and sustainability of synthetic routes are paramount. Enamides, including this compound, are significant due to their role as stable intermediates and their participation in key industrial reactions like asymmetric reductions.

Scalable Synthesis of Intermediates

Enamides are valuable intermediates in the large-scale production of fine chemicals, agrochemicals, and pharmaceuticals. researchgate.netcymitquimica.com Their stability compared to enamines makes them easier to handle, store, and react on an industrial scale. researchgate.net The synthesis of enamide intermediates themselves must therefore be scalable and efficient.

One common method for synthesizing α,β-unsaturated amides is the Horner–Wadsworth–Emmons (HWE) reaction. Research into (E)-selective Weinreb amide-type HWE reactions has shown high productivity and selectivity. acs.org The development and isolation of stable reactive intermediates, such as a magnesium phosphonoenolate in the synthesis of N-Methoxy-N-methylbut-2-enamide, is a significant step toward creating robust and scalable processes. acs.org Such methodologies could be adapted for the large-scale synthesis of this compound. The compound N-carbamoyl-2-ethyl-but-2-enamide is specifically noted as a versatile intermediate for synthesizing bioactive molecules, underscoring the importance of its parent structure in medicinal chemistry. solubilityofthings.com

Asymmetric Reductions in Industrial Processes

One of the most significant industrial applications of enamides is their use as substrates in asymmetric hydrogenation. thieme-connect.com This reaction converts the prochiral C=C bond of the enamide into a chiral C-C bond, producing enantiomerically pure amines. These chiral amines are critical building blocks for a vast number of pharmaceuticals. thieme-connect.comnih.gov

The asymmetric hydrogenation of enamides is a well-established and powerful technology, often employing transition-metal catalysts based on rhodium, ruthenium, and iridium. thieme-connect.comresearchgate.netdiva-portal.org For instance, the first commercial application of transition-metal-catalyzed asymmetric synthesis was the production of the Parkinson's drug L-DOPA, which involved the hydrogenation of an enamide precursor. diva-portal.org More recently, cobalt-based catalysts have emerged as effective alternatives. acs.org These catalytic systems achieve high turnover numbers and excellent enantioselectivity, making them suitable for industrial-scale manufacturing. researchgate.net

Table 1: Catalyst Systems for Asymmetric Hydrogenation of Enamides
MetalCommon LigandsKey AdvantagesIndustrial Relevance
Rhodium (Rh)DIPAMP, BINAPPioneering catalyst, high enantioselectivity for specific substrates.High, used in landmark syntheses like L-DOPA. diva-portal.org
Ruthenium (Ru)TolBINAP/DPENHigh efficiency for a broad range of ketones and enamides, operates under mild conditions. researchgate.netHigh, widely used for producing chiral alcohols and amines. researchgate.net
Iridium (Ir)N,P Ligands (e.g., Crabtree's catalyst derivatives)Effective for unfunctionalized and sterically hindered olefins, convergent hydrogenation of E/Z mixtures. diva-portal.orgGrowing, particularly for challenging substrates. diva-portal.org
Cobalt (Co)Bidentate Phosphines (e.g., Ph-BPE)Earth-abundant metal, high yields and enantiopurity in protic solvents. acs.orgEmerging as a sustainable alternative. acs.org

In addition to metal catalysis, biocatalysis using enzymes like ene-reductases (ERs) offers a green and sustainable alternative. ucl.ac.uk ERs perform asymmetric reductions of activated alkenes with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, avoiding the challenges of high-pressure hydrogen and metal catalyst removal associated with traditional hydrogenation. ucl.ac.uk This approach is increasingly adopted in industrial processes for producing pharmaceuticals and fine chemicals. ucl.ac.uk

Future Research Directions and Unexplored Avenues in 2 Ethylbut 2 Enamide Chemistry

Development of Novel Catalytic Systems

The catalytic hydrogenation of α,β-unsaturated amides is a cornerstone transformation. While copper(I)/N-heterocyclic carbene (NHC) complexes have been shown to effectively catalyze the hydrogenation of these substrates using H₂ as a terminal reducing agent, significant opportunities for advancement remain. rsc.orgrsc.org Future research should focus on developing novel catalytic systems that offer improved efficiency, selectivity, and substrate scope.

A promising direction is the exploration of earth-abundant, non-precious metal catalysts beyond copper, such as those based on iron, nickel, or manganese. These could provide more cost-effective and sustainable alternatives. Furthermore, the design of bifunctional catalysts, which incorporate both a metal center and an organocatalytic moiety, presents a powerful strategy. For instance, combining a copper(I)/NHC complex with a guanidine (B92328) unit has been shown to enable the reduction of otherwise difficult-to-reduce amides by tuning the reactivity of the copper hydride intermediates. acs.org Future work could involve designing catalysts with tailored hydrogen-bonding capabilities to achieve site-selective recognition and transformation of specific amides within complex molecules.

Catalyst TypeMetal CenterLigand/Co-catalystKey AdvantageFuture Research Focus
Homogeneous Copper(I)N-Heterocyclic Carbene (NHC)Atom-economic (uses H₂), replaces hydrosilanes rsc.orgDevelopment of air- and moisture-stable variants; tuning ligands for broader substrate scope.
Bifunctional Copper(I)NHC with Guanidine moietyReactivity tuning for difficult substrates, site-selectivity acs.orgDesigning new organocatalytic units for recognizing different amide classes; application in complex molecule synthesis.
Earth-Abundant Iron, Nickel, CobaltRedox-active ligandsCost-effective, sustainableImproving catalyst turnover numbers and frequencies; understanding deactivation pathways.
Photoenzymatic (Enzyme-based)Photoenzyme (e.g., ERED)High enantioselectivity, mild conditions nih.govEngineering enzymes for non-natural substrates like 2-Ethylbut-2-enamide; expanding the reaction scope beyond hydroalkylation.

Expanding the Scope of Reactivity and Transformations

While conjugate reduction is a primary reaction of α,β-unsaturated amides, their rich electronic nature allows for a much broader range of chemical transformations that remain underexplored for substrates like this compound.

Future investigations should target novel C-C and C-X bond-forming reactions. For example, the asymmetric conjugate addition of nitrogen nucleophiles (aza-Michael reaction) can be expanded to include a wider variety of carbon, oxygen, and sulfur nucleophiles. acs.org Another promising frontier is the development of catalytic asymmetric γ-alkynylation, which provides a route to amides with remote stereocenters by proceeding through an alkene isomerization followed by hydroalkynylation. figshare.com Research into formal catalytic asymmetric [4+2] cycloadditions with acyclic enones could also yield complex cyclic structures with high stereocontrol. nih.gov

Photochemical reactions represent a particularly intriguing avenue. The intramolecular [2+2] cycloaddition of N-benzoylformyl α,β-unsaturated amides to produce bicyclic imides demonstrates the potential of light-induced transformations. rsc.org Future work could explore intermolecular photochemical reactions, leveraging chromophore activation via Lewis or Brønsted acids to enable reactions at longer, less energy-intensive wavelengths. nih.gov Additionally, photoredox-mediated acceptorless dehydrogenation offers a pathway to novel enamide structures under mild conditions. researchgate.net

Innovative Strategies for Stereocontrol

Achieving precise control over stereochemistry is paramount for synthesizing complex, biologically active molecules. For this compound, which is achiral, reactions that create new stereocenters are of high importance. Future research must focus on developing more versatile and efficient strategies for stereocontrol.

One major area for innovation is the move away from substrate-bound chiral auxiliaries, such as pseudoephedrine, towards catalytic asymmetric methods. acs.org The development of new chiral ligands for transition metal catalysts is crucial. For instance, direct enantioselective copper hydride (CuH)-catalyzed reactions can produce β-chiral amides from α,β-unsaturated carboxylic acids and amines, a strategy that could be adapted for unsaturated amides. nih.gov

Photoenzymatic catalysis offers a powerful, emergent approach. Engineered photoenzymes can facilitate reactions like the hydroalkylation of olefins with high enantioselectivity by creating a chiral active site that templates a charge-transfer complex between the amide and the alkene. nih.gov Future efforts could involve using machine learning and directed evolution to engineer enzymes specifically for the stereoselective transformation of this compound and its derivatives.

StrategyMethodExampleFuture Research Focus
Chiral Auxiliaries Covalent attachment of a chiral molecule(S,S)-(+)-Pseudoephedrine for aza-Michael additions acs.orgDevelopment of easily cleavable and recyclable auxiliaries; expanding to other transformations.
Chiral Catalysis Use of chiral metal-ligand complexesCopper hydride (CuH) with chiral bisphosphine ligands nih.govDesign of new, more robust chiral ligands for a wider range of metals and reactions (e.g., γ-functionalization).
Organocatalysis Small organic molecule catalystsChiral tertiary amines for vinylogous allylic alkylation researchgate.netDiscovery of new organocatalytic activation modes for α,β-unsaturated amides.
Biocatalysis Enzyme-mediated reactionsEngineered photoenzymes for asymmetric hydroalkylation nih.govDirected evolution of enzymes for novel reactivity and substrate specificity toward industrial amides.

Integration with Sustainable Chemistry Principles

Future research in this compound chemistry must be guided by the principles of sustainable and green chemistry. This involves minimizing waste, reducing energy consumption, and using renewable resources.

A primary focus should be the replacement of hazardous organic solvents. Traditional amide synthesis often relies on solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which face increasing regulatory scrutiny. rsc.org Research has identified several greener alternatives, including bio-based solvents like limonene (B3431351) and Cyrene, as well as ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). rsc.orgrsc.orgbohrium.comnih.gov Future work should systematically evaluate the performance of this compound reactions in these and other green solvents, including deep eutectic solvents (DESs). researchgate.net Catalyst-free methods, such as solvothermal synthesis in ethanol, also offer a promising, waste-less alternative to common synthetic pathways. rsc.org

The use of photochemistry aligns well with sustainable principles by enabling reactions at ambient temperature, often with high selectivity, thereby reducing energy consumption. rsc.orgnih.gov Furthermore, developing catalytic systems that use dihydrogen (H₂) as the terminal reductant is a key sustainability goal, as it replaces stoichiometric and waste-generating reagents like hydrosilanes and produces only water as a byproduct. rsc.org

Computational Design and Prediction of New Reactivity

Computational chemistry is poised to revolutionize how research into this compound is conducted. By providing deep mechanistic insights, these tools can accelerate the discovery of new catalysts and reactions, minimizing trial-and-error experimentation. pnnl.gov

Density Functional Theory (DFT) calculations can be employed to design improved catalysts. For example, computations can evaluate the ability of co-catalysts to accelerate turnover-limiting steps in amide hydrogenation or predict potential catalyst-poisoning side reactions. researchgate.net This rational, in silico design approach can guide synthetic efforts toward the most promising catalyst architectures.

Computational modeling can also predict and explain reactivity and selectivity. For instance, calculations can reveal the subtle steric and electronic effects that dictate the regioselectivity of reactions. researchgate.net Future research should leverage computational tools to:

Screen Virtual Catalyst Libraries: Computationally evaluate large numbers of potential catalysts to identify lead candidates for synthesis and testing.

Predict Reaction Outcomes: Develop quantitative models to predict the yield and selectivity of reactions involving this compound under various conditions.

Elucidate Reaction Mechanisms: Use DFT and other methods to map out detailed reaction pathways, identify transition states, and understand the origins of stereoselectivity. acs.org This knowledge is critical for the rational optimization of reaction conditions and catalyst design.

By integrating these computational approaches, the development cycle for new applications of this compound can be significantly shortened, leading to more efficient and innovative chemical synthesis.

Q & A

Q. How to ensure reproducibility in this compound synthesis across laboratories?

  • Methodological Answer: Publish detailed protocols with step-by-step video supplements. Share characterization data (NMR spectra, chromatograms) in supplementary materials. Participate in interlaboratory studies to benchmark methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.